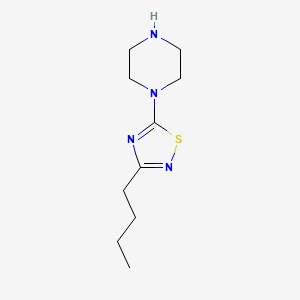

![molecular formula C13H15ClN4S B6356065 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858251-58-7](/img/structure/B6356065.png)

1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a 1,2,4-thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The presence of a 2-chlorophenyl group suggests that the compound may have interesting chemical and biological properties, as chlorinated aromatic compounds are often used in drug design .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine and 1,2,4-thiadiazol rings, as well as the 2-chlorophenyl group . Piperazine rings can undergo reactions at the nitrogen atoms, while the thiadiazole ring might be expected to participate in electrophilic substitution or nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could enhance its solubility in water, while the 1,2,4-thiadiazol and 2-chlorophenyl groups could contribute to its lipophilicity .Applications De Recherche Scientifique

1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interaction studies, and drug discovery. It has been used to study the inhibition of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This compound has also been used to study the binding of proteins to other proteins, which can be important in understanding the function of proteins in the cell. In addition, this compound has been used to study the binding of drugs to their target proteins, which can be important in drug discovery.

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular levels

Action Environment

The environment can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. In addition, this compound has been found to possess a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations. This compound is not soluble in water, so it must be dissolved in an aqueous solution before it can be used in experiments. In addition, the mechanism of action of this compound is not fully understood, so its effects may not be predictable in all cases.

Orientations Futures

There are several potential future directions for the use of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in scientific research. One potential direction is the development of new methods for synthesizing this compound. This could lead to more efficient and cost-effective synthesis methods. Another potential direction is the exploration of the biochemical and physiological effects of this compound. This could lead to a better understanding of its mechanism of action and the potential therapeutic applications of this compound. In addition, further research could be done on the use of this compound for drug discovery, as it has been found to inhibit the binding of drugs to their target proteins. Finally, further research could be done on the use of this compound in enzyme inhibition studies, as it has been found to inhibit the activity of cytochrome P450 enzymes.

Méthodes De Synthèse

1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is synthesized by a two-step process starting from 2-chlorophenol and 1,2,4-thiadiazole. In the first step, 2-chlorophenol is reacted with 1,2,4-thiadiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form an intermediate compound. This intermediate compound is then reacted with an aqueous solution of sodium hydroxide to form the final product, this compound. The process has been optimized for high yields and low reaction times.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, compounds with a thiadiazole ring have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is not well-established due to the limited available data. Compounds with similar structures have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCIWIYKTVANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

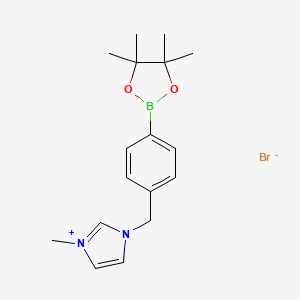

![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)

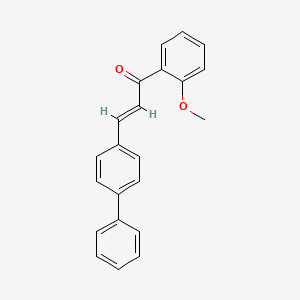

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)

![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)

![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)

![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)

![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)

![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)

![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)